2-(5-amino-1H-indol-1-yl)-N-methylacetamide
Description
2-(5-Amino-1H-indol-1-yl)-N-methylacetamide is a synthetic indole derivative characterized by a 5-amino-substituted indole core linked to an N-methylacetamide group at the 1-position. Indole derivatives are well-documented for their roles in targeting serotonin receptors, enzyme inhibition, and antimicrobial activity, though specific studies on this compound require further exploration .
Properties
CAS No. |
1094746-39-0 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(5-aminoindol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C11H13N3O/c1-13-11(15)7-14-5-4-8-6-9(12)2-3-10(8)14/h2-6H,7,12H2,1H3,(H,13,15) |
InChI Key |
WMHVVDGGMJYPSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=CC2=C1C=CC(=C2)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-indol-1-yl)-N-methylacetamide can be achieved through various synthetic routes. One common method involves the Buchwald-Hartwig coupling reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. The reaction conditions typically include a temperature range of 80-120°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-indol-1-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(5-amino-1H-indol-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-indol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Adamantane-Substituted Derivatives
- Synthesis: Reacted with oxalyl chloride and substituted amines, yielding derivatives with confirmed activity in neurological targets . Comparison: The adamantane moiety introduces steric hindrance absent in the target compound, which may alter receptor binding kinetics.
Halogen-Substituted Derivatives
- Example 1: 2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide Key Features: Dual chloro substituents at indole 5- and 6-positions increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes or DNA). Comparison: The target compound’s 5-amino group is electron-donating, contrasting with chloro’s electron-withdrawing effects, which could reduce reactivity but enhance solubility .
Example 2 : 2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Nitro- and Methoxy-Substituted Derivatives
Example 1 : 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
- Key Features : The nitro group at the indole 5-position strongly withdraws electrons, polarizing the indole ring and enhancing interactions with aromatic residues in proteins.
- Synthesis : Coupling of nitroindole carboxylic acid with chiral amines via DCC/DMAP, highlighting stereoselective synthesis routes .
Example 2 : N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
Hydrochloride Salt Analog
- Example: 2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide hydrochloride Key Features: The hydrochloride salt enhances water solubility, critical for intravenous administration.
Biological Activity
2-(5-amino-1H-indol-1-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features an indole ring, which is known for its biological significance, particularly in pharmacology. The presence of the amino group and the N-methylacetamide moiety enhances its solubility and potential interactions with biological targets.
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antitumor Activity : Indole derivatives are frequently explored for their anticancer properties. They can influence cell signaling pathways related to cancer progression.
- Antioxidant Properties : The ability to scavenge free radicals is a notable feature of many indole-based compounds, contributing to their therapeutic potential in oxidative stress-related conditions.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic processes, which can be beneficial in treating diseases like diabetes and hypertension.
Biological Activity Data
A summary of biological activities reported for this compound and related compounds is presented in the table below:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits α-glucosidase |
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluating indole-based analogs demonstrated that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines. The mechanism involved selective targeting of the anti-apoptotic protein survivin, which is often overexpressed in tumors, leading to enhanced apoptosis in cancer cells .
- Antioxidant Activity : In vitro assays have shown that compounds similar to this compound possess significant antioxidant capabilities, as measured by DPPH and ABTS radical scavenging assays. These findings suggest potential applications in preventing oxidative stress-related diseases .
- Enzyme Inhibition Studies : Research has indicated that indole derivatives can inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to reduced blood sugar levels, making these compounds candidates for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
